8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile
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Overview
Description
8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile typically involves the bromination of pyrido[3,4-B]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids or anilines to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, lithium-zinc combinations for deprotometalation, and various nucleophiles for substitution reactions. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted pyrido[3,4-B]pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-B]pyrazine: Another heterocyclic compound with similar structural features but different chemical properties.
Quinoxaline: A related compound with a different arrangement of nitrogen atoms in the ring structure.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits different biological activities.
Uniqueness
8-Bromopyrido[3,4-B]pyrazine-5-carbonitrile is unique due to its specific bromination pattern and the presence of a carbonitrile group, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C8H3BrN4 |
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Molecular Weight |
235.04 g/mol |
IUPAC Name |
8-bromopyrido[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C8H3BrN4/c9-5-4-13-6(3-10)8-7(5)11-1-2-12-8/h1-2,4H |
InChI Key |
UGOAUQSSBCRBBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=NC=C(C2=N1)Br)C#N |
Origin of Product |
United States |
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